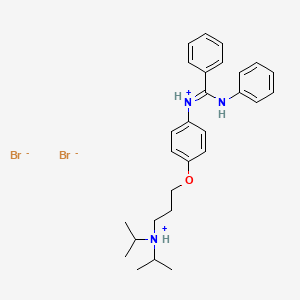
Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N'-phenyl-, dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N’-phenyl-, dihydrobromide is a complex organic compound known for its significant role in various scientific fields. This compound is a derivative of benzamidine, which is an organic molecule with a wide range of applications, particularly in the field of biochemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N’-phenyl-, dihydrobromide typically involves multiple steps. The process begins with the preparation of the benzamidine core structure, followed by the introduction of the diisopropylamino group and the propoxyphenyl group. The final step involves the formation of the dihydrobromide salt. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the yield and purity of the compound while minimizing the production costs and environmental impact. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N’-phenyl-, dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce benzamidine oxides, while reduction reactions may yield reduced benzamidine derivatives. Substitution reactions can result in a wide range of substituted benzamidine compounds .
Scientific Research Applications
Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N’-phenyl-, dihydrobromide has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N’-phenyl-, dihydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor by binding to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. This interaction can affect various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
Benzamidine: The parent compound, known for its role as a reversible competitive inhibitor of trypsin and other serine proteases.
Phenylamidine: Another derivative with similar inhibitory properties but different structural features.
Diisopropylamino derivatives: Compounds with similar functional groups that exhibit comparable biological activities.
Uniqueness
Benzamidine, N-(p-(3-(diisopropylamino)propoxy)phenyl)-N’-phenyl-, dihydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the diisopropylamino group and the propoxyphenyl group enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
80784-98-1 |
|---|---|
Molecular Formula |
C28H37Br2N3O |
Molecular Weight |
591.4 g/mol |
IUPAC Name |
3-[4-[anilino(phenyl)methylidene]azaniumylphenoxy]propyl-di(propan-2-yl)azanium;dibromide |
InChI |
InChI=1S/C28H35N3O.2BrH/c1-22(2)31(23(3)4)20-11-21-32-27-18-16-26(17-19-27)30-28(24-12-7-5-8-13-24)29-25-14-9-6-10-15-25;;/h5-10,12-19,22-23H,11,20-21H2,1-4H3,(H,29,30);2*1H |
InChI Key |
VNSGEGGEJJYXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH+](CCCOC1=CC=C(C=C1)[NH+]=C(C2=CC=CC=C2)NC3=CC=CC=C3)C(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















